Faah/magl-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13Cl2N3O3S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-(4-methylsulfonylphenyl)urea |
InChI |
InChI=1S/C15H13Cl2N3O3S/c1-24(22,23)11-7-5-10(6-8-11)19-15(21)20-18-9-12-13(16)3-2-4-14(12)17/h2-9H,1H3,(H2,19,20,21)/b18-9- |
InChI Key |
BHKDGLGFTAHYTQ-NVMNQCDNSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)N/N=C\C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Mechanistic Insights into Faah/magl in 2 Action at the Molecular and Cellular Level
Enzymatic Target Engagement and Specificity
The efficacy of Faah/magl-IN-2 stems from its direct interaction with the active sites of both FAAH and MAGL, the enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. mdpi.comdovepress.com
This compound is a reversible inhibitor that demonstrates high potency for both of its target enzymes. scielo.br It inhibits FAAH and MAGL with IC50 values of 11 nM and 36 nM, respectively. scielo.br The corresponding inhibition constants (Ki) are 28 nM for FAAH and 60 nM for MAGL. scielo.br
Both FAAH and MAGL are serine hydrolases that possess a catalytic triad (B1167595) of amino acids in their active site (Ser-Ser-Lys for FAAH) which is essential for their enzymatic function. nih.gov Inhibitors like this compound are designed to fit within these active sites, preventing the substrate (AEA or 2-AG) from binding and being hydrolyzed. universiteitleiden.nl This blockade ultimately prevents the breakdown of the endocannabinoids, leading to their accumulation. unipi.it
Detailed experimental data on the selectivity profile of this compound against other related serine hydrolases, such as α/β-hydrolase domain 6 (ABHD6) and α/β-hydrolase domain 12 (ABHD12), is not extensively documented in peer-reviewed literature. These enzymes are also known to contribute to the degradation of 2-AG, with MAGL accounting for about 85% of hydrolysis in the brain, while ABHD12 and ABHD6 are responsible for approximately 9% and 4%, respectively. researchgate.netfrontiersin.org
Assessing the selectivity of a dual FAAH/MAGL inhibitor is crucial, as off-target inhibition of other hydrolases can occur. nih.gov For instance, the well-studied dual inhibitor JZL195 was found to be highly selective for FAAH and MAGL but also inhibited ABHD6. researchgate.net Another compound, AKU-005, was also shown to inhibit MAGL, FAAH, and ABHD6. nih.govnih.gov The potential for this compound to interact with these other hydrolases remains to be fully characterized.
Modulation of Endogenous Cannabinoid Levels
By inhibiting the primary catabolic enzymes for AEA and 2-AG, this compound is engineered to increase the endogenous concentrations of these signaling lipids. dovepress.comunipi.it
Through the potent inhibition of FAAH, the enzyme primarily responsible for AEA breakdown, this compound is expected to cause a significant increase in the levels of AEA in the brain and peripheral tissues. mdpi.com Pharmacological studies with other selective FAAH inhibitors or dual FAAH/MAGL inhibitors like JZL195 have demonstrated that blocking FAAH activity leads to dramatic, approximately 10-fold elevations in brain AEA levels. researchgate.net While specific in vivo data for this compound is not available, a similar substantial increase in AEA is the anticipated outcome of its mechanism.
Concurrently, by inhibiting MAGL, which is responsible for hydrolyzing the majority of 2-AG in the nervous system, this compound is designed to elevate the concentration of this endocannabinoid. dovepress.comnih.gov Selective MAGL inhibitors and dual inhibitors like JZL195 have been shown to increase brain 2-AG levels by 8- to 10-fold. researchgate.netmdpi.com This elevation in 2-AG, the most abundant endocannabinoid in the brain, is a key component of the compound's action. dovepress.com A recent study on the dual inhibitor AKU-005 confirmed its ability to increase 2-AG levels in the rat cortex. nih.gov
Downstream Signaling Pathway Alterations
The simultaneous elevation of AEA and 2-AG levels by this compound is predicted to produce a broad spectrum of downstream signaling effects, primarily through the enhanced activation of cannabinoid receptors. The combined action on both endocannabinoid pathways may produce more robust effects than inhibiting either FAAH or MAGL alone. unipi.it
The accumulated AEA and 2-AG act as agonists at presynaptic CB1 receptors, which are abundant in the central nervous system. dovepress.comunipi.it Activation of these G-protein-coupled receptors typically leads to the inhibition of neurotransmitter release. Studies with similar dual inhibitors have confirmed that their effects are mediated by the CB1 receptor.
Furthermore, inhibiting MAGL has a dual effect on signaling pathways. Not only does it increase 2-AG levels, but it also reduces the production of arachidonic acid, a key substrate for cyclooxygenase (COX) enzymes to synthesize pro-inflammatory prostaglandins (B1171923). mdpi.comnih.gov This reduction in the arachidonic acid cascade may contribute to neuroprotective and anti-inflammatory effects. mdpi.com
Cannabinoid Receptor (CB1 and CB2) Mediated Effects
The primary mechanism of action for this compound compounds is the indirect activation of cannabinoid receptors CB1 and CB2. dovepress.com By preventing the breakdown of AEA and 2-AG, these dual inhibitors increase the bioavailability of these endocannabinoids to act on their respective receptors. nih.govresearchgate.net 2-AG is a full agonist at both CB1 and CB2 receptors, while AEA is a partial agonist at CB1 receptors and has a lower affinity for CB2 receptors. universiteitleiden.nl
The elevated levels of AEA and 2-AG result in enhanced signaling through CB1 and CB2 receptors, which are widely distributed throughout the central nervous system and in peripheral tissues. nih.govcambridge.org Most of the neurobehavioral effects of direct cannabinoid agonists are mediated by the CB1 receptor due to its abundance in the nervous system. nih.gov Research indicates that the simultaneous inhibition of both FAAH and MAGL can replicate a broader range of CB1-mediated effects than the selective inhibition of either enzyme alone. universiteitleiden.nlnih.gov For instance, the dual inhibitor JZL195 was shown to induce analgesia, hypomotility, and catalepsy, effects characteristic of CB1 agonism. nih.gov
Studies have demonstrated that the effects of dual FAAH/MAGL inhibitors are often dependent on CB1 receptor activation. In an animal model of migraine, the effects of the dual inhibitor JZL195 were counteracted by a CB1 antagonist, suggesting a primary role for this receptor. nih.gov Similarly, in models of neuropathic pain, the antiallodynic effects of FAAH inhibitors were found to involve both CB1 and CB2 receptors, whereas MAGL inhibition effects were primarily mediated by CB1. nih.govfrontiersin.org The combined inhibition, therefore, engages both receptor subtypes, potentially leading to synergistic or additive analgesic effects. nih.gov The upregulation of CB1 and CB2 receptors in nervous system structures involved in pain processing following nerve damage may further explain the beneficial effects observed with cannabinoid system modulation. frontiersin.org
| Finding | Involved Receptors | Compound Type | Source(s) |
| Inhibition of MAGL produces CB1-dependent behavioral effects like analgesia and hypomotility. | CB1 | Selective MAGL Inhibitor | nih.govfrontiersin.org |
| The anti-allodynic effects of FAAH inhibitors in a mouse model of neuropathic pain engaged both CB1 and CB2 receptors. | CB1, CB2 | Selective FAAH Inhibitor | nih.govfrontiersin.org |
| Dual blockade of FAAH and MAGL produces a broad range of CB1-agonist-like effects, including analgesia, hypomotility, and catalepsy, which are reversed by a CB1 antagonist. | CB1 | Dual FAAH/MAGL Inhibitor | nih.gov |
| In a migraine animal model, the effects of the dual inhibitor JZL195 were prevented by a CB1 antagonist but not a CB2 antagonist. | CB1 | Dual FAAH/MAGL Inhibitor | nih.gov |
Non-Cannabinoid Receptor-Mediated Interactions (e.g., TRPV1)
Beyond the classical cannabinoid receptors, the endocannabinoid anandamide (AEA) is also a full agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. universiteitleiden.nlscielo.brunite.it This interaction is significant because elevating AEA levels through FAAH inhibition can lead to the activation of TRPV1-mediated pathways. nih.gov
| Mediator | Target Receptor | Effect of Interaction | Source(s) |
| Anandamide (AEA) | TRPV1 | Full Agonist. universiteitleiden.nlscielo.br At high concentrations, can lead to pronociceptive (pain-promoting) effects. frontiersin.org | universiteitleiden.nlfrontiersin.orgscielo.br |
| Anandamide (AEA) | CB1 | Partial Agonist. universiteitleiden.nlscielo.br Mediates antinociceptive (pain-relieving) effects. frontiersin.org | universiteitleiden.nlfrontiersin.orgscielo.br |
Impact on Lipid Metabolism and Precursor/Metabolite Levels (e.g., Arachidonic Acid)
A primary consequence of administering a this compound compound is the significant alteration of lipid metabolism, specifically within the endocannabinoid pathway. FAAH and MAGL are serine hydrolases that catabolize AEA and 2-AG, respectively, into arachidonic acid (AA) and either ethanolamine (B43304) or glycerol (B35011). dovepress.comresearchgate.netuniversiteitleiden.nlresearchgate.net
By blocking these enzymes, dual inhibitors prevent the degradation of AEA and 2-AG, leading to a concurrent increase in their tissue and brain levels. nih.govd-nb.info This elevation of precursor endocannabinoids is the foundational step for their enhanced receptor activity. Concurrently, this inhibition reduces the metabolic flux towards arachidonic acid production from endocannabinoid sources. nih.gov This is noteworthy because arachidonic acid is a key precursor for the synthesis of prostaglandins and other eicosanoids, which are potent inflammatory mediators. researchgate.netuniversiteitleiden.nl Therefore, inhibiting MAGL and FAAH not only boosts endocannabinoid signaling but may also reduce the levels of pro-inflammatory downstream metabolites derived from arachidonic acid. universiteitleiden.nlnih.gov
Studies have confirmed that MAGL activity is a major determinant of both 2-AG and arachidonic acid levels in the brain and peripheral tissues. nih.gov Inhibition of these hydrolases fundamentally shifts the balance of these lipid signaling molecules, increasing the concentration of endocannabinoid precursors while decreasing the production of their primary metabolite, arachidonic acid. nih.govfrontiersin.org
| Enzyme Inhibited | Endocannabinoid Level | Metabolite Level | Source(s) |
| FAAH | Increases Anandamide (AEA) | Decreases Arachidonic Acid and Ethanolamine from AEA | dovepress.comresearchgate.netfrontiersin.org |
| MAGL | Increases 2-Arachidonoylglycerol (2-AG) | Decreases Arachidonic Acid and Glycerol from 2-AG | dovepress.comresearchgate.netnih.gov |
| Dual FAAH/MAGL | Increases both AEA and 2-AG | Decreases Arachidonic Acid from both pathways | nih.govuniversiteitleiden.nlnih.gov |
Structure Activity Relationship Sar Studies and Rational Design of Faah/magl in 2 Analogs
Identification of Pharmacophores for Dual FAAH/MAGL Inhibition
The design of dual FAAH/MAGL inhibitors often starts with identifying a common pharmacophore that can interact with the active sites of both enzymes. A key strategy involves utilizing an electrophilic carbonyl group within a piperidine (B6355638) or piperazine (B1678402) scaffold. This motif is present in both selective MAGL inhibitors like JZL184 and selective FAAH inhibitors such as PF-622 and PF-3845. nih.govnomuraresearchgroup.com
Researchers have explored various scaffolds to achieve dual inhibition. For instance, a pyrroloquinoxaline scaffold has been successfully used to support piperazine and 4-aminopiperidine (B84694) carboxamides and carbamates. researchgate.net Molecular modeling and structure-activity relationship (SAR) studies on these compounds helped define the structural necessities for dual FAAH/MAGL inhibition. researchgate.net Another successful approach involved a benzotriazol-1-yl carboxamide scaffold. nih.gov
A pharmacophore model for MAGL inhibition was developed based on the X-ray structure of human MAGL in complex with a piperazinyl-pyrrolidine inhibitor. This model included four hydrogen-bond acceptor features and four hydrophobic features, which guided the virtual screening for new inhibitor candidates. scispace.com For FAAH, the catalytic triad (B1167595) of Ser-Ser-Lys is a crucial interaction point for inhibitors. pnas.org
Structural Determinants for Balanced Dual Inhibitory Profile
Achieving a balanced inhibitory profile, where a compound inhibits both FAAH and MAGL with similar potency, is a primary goal in the design of dual inhibitors. SAR studies have revealed that subtle structural modifications can significantly shift the selectivity of an inhibitor.
For compounds built on a pyrroloquinoxaline scaffold, the combination with a piperazine carboxamide or carbamate (B1207046) moiety was explored to find derivatives with the appropriate size and shape to fit into the binding pockets of both FAAH and MAGL. researchgate.net Molecular docking studies indicated that the carbonyl group of these dual inhibitors can form a hydrogen bond with the catalytic serine residues in both enzymes (S241 in FAAH and S122 in MAGL), positioning it for the formation of a tetrahedral intermediate. researchgate.net
In a series of (1H-benzo[d] researchgate.netnih.govnih.govtriazol-1-yl)(4-benzylpiperazin-1-yl)methanones, specific compounds were identified as potent dual FAAH-MAGL inhibitors with IC50 values in the low nanomolar range. nih.gov In contrast, other derivatives in the same series displayed high selectivity for either MAGL or FAAH, highlighting the fine-tuning required for a balanced profile. For example, substitutions on the phenyl ring of the piperazine moiety were found to be a key determinant of selectivity. nih.gov
The dual inhibitor JZL195, developed from a piperazine carbamate scaffold, demonstrated potent and balanced inhibition of both FAAH and MAGL, with IC50 values of 12 nM and 19 nM, respectively. nih.gov
Design Strategies for Specificity and Potency Enhancement
The exploration of diverse chemical scaffolds is a cornerstone of designing potent and specific dual FAAH/MAGL inhibitors. The pyrroloquinoxaline scaffold has proven to be a "pharmacogenic" base for developing inhibitors with a balanced profile against both enzymes. researchgate.net Similarly, the benzotriazol-1-yl carboxamide scaffold has yielded potent dual inhibitors. nih.gov
Optimization of these scaffolds involves iterative medicinal chemistry cycles. For the development of JZL195, researchers started with an N-substituted piperazine carbamate scaffold and used competitive activity-based protein profiling (ABPP) to concurrently refine inhibitor potency and selectivity within the complex environment of the mouse brain proteome. nomuraresearchgroup.com This approach helps to identify and minimize off-target activities. nih.gov
Another strategy involves modifying existing selective inhibitors. For example, the design of some dual inhibitors was inspired by the structural motifs common to both the MAGL-selective inhibitor JZL184 and FAAH-selective inhibitors like PF-3845. nih.govnomuraresearchgroup.com
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools in understanding how inhibitors bind to FAAH and MAGL, thereby guiding the design of more potent and selective compounds.
Molecular docking studies have been used to predict the binding modes of inhibitors within the active sites of both enzymes. researchgate.net These studies have shown that for pyrroloquinoxaline-based inhibitors, the carbonyl group is crucial for interacting with the catalytic serine residues of both FAAH and MAGL. researchgate.net Docking has also been employed to explore the structural determinants driving the structure-activity relationships in benzotriazol-1-yl carboxamide inhibitors. nih.gov
MD simulations provide a more dynamic picture of the ligand-enzyme interactions. In the development of isatin-based carbohydrazone dual inhibitors, MD simulations revealed the key interactions and putative binding modes of the lead compounds within the enzyme active sites. researchgate.net Similarly, for MAGL inhibitors identified through virtual screening, MD simulations helped to confirm the stability of the predicted binding poses. scispace.com
Development of Reversible and Irreversible Dual Inhibitors
Dual FAAH/MAGL inhibitors can be classified as either reversible or irreversible, based on their mechanism of action.
Irreversible inhibitors typically form a covalent bond with a residue in the enzyme's active site, leading to long-lasting inhibition. mdpi.com Many potent dual inhibitors, such as those based on carbamate scaffolds, act as irreversible inhibitors by carbamoylating the catalytic serine residue of FAAH and MAGL. acs.org JZL195 is an example of a potent, irreversible dual inhibitor. nih.gov
Reversible inhibitors , on the other hand, bind non-covalently to the enzyme and their inhibition can be reversed. The development of reversible inhibitors is an attractive area of research as they may offer a better safety profile. nih.gov Enzyme kinetics studies have identified isatin-based carbohydrazones as reversible inhibitors for both FAAH and MAGL. researchgate.net A series of oxiran-2-ylmethyl esters have also been reported as reversible dual inhibitors, with some acting as competitive and others as non-competitive inhibitors of MAGL. nih.gov The development of reversible inhibitors often involves scaffolds that can form key non-covalent interactions within the active site without reacting with the catalytic residues.
Enzyme Kinetics and Biochemical Characterization of Faah/magl in 2
Determination of Inhibition Constants (IC50, Ki) for FAAH and MAGL
The inhibitory potency of Faah/magl-IN-2 has been primarily characterized by its half-maximal inhibitory concentration (IC50), which denotes the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For mouse enzymes, this compound exhibits high potency with IC50 values of 2 nM for FAAH and 4 nM for MAGL. tocris.commedchemexpress.comnih.govresearchgate.net The compound also effectively inhibits human and rat orthologs of these enzymes, with IC50 values typically falling within the range of 10 to 100 nM. medchemexpress.comnih.gov
While the IC50 value is a commonly reported measure of inhibitor potency, the inhibition constant (Ki) is a more direct measure of the inhibitor's binding affinity. However, for irreversible inhibitors like this compound, which form a covalent bond with the enzyme, the kinetic parameter k_inact/Ki is a more accurate representation of inhibitory efficiency. Detailed studies determining the specific Ki or k_inact/Ki values for this compound are not extensively available in the public domain. The provided data focuses on the functionally descriptive IC50 values.
| Enzyme | Species | IC50 Value | Reference |
|---|---|---|---|
| FAAH | Mouse | 2 nM | tocris.commedchemexpress.comnih.govresearchgate.net |
| MAGL | Mouse | 4 nM | tocris.commedchemexpress.comnih.govresearchgate.net |
| FAAH | Human | 10-100 nM | medchemexpress.comnih.gov |
| MAGL | Human | 10-100 nM | medchemexpress.comnih.gov |
| FAAH | Rat | 10-100 nM | medchemexpress.comnih.gov |
| MAGL | Rat | 10-100 nM | medchemexpress.comnih.gov |
Mechanistic Studies of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Mixed)
Research indicates that this compound functions as a covalent, irreversible inhibitor of both FAAH and MAGL. nih.gov This mechanism of action is distinct from competitive, non-competitive, or mixed inhibition, which typically involve reversible binding to the enzyme. Covalent inhibitors form a stable, long-lasting bond with the enzyme, usually at a reactive amino acid residue within the active site. This leads to a time-dependent inactivation of the enzyme. nih.gov
For MAGL, a related inhibitor, JZL184, has been shown to irreversibly inactivate the enzyme through carbamoylation of a catalytic serine nucleophile. nih.gov Given the structural similarities, it is highly probable that this compound employs a similar covalent mechanism to inhibit both FAAH and MAGL. This irreversible nature explains the sustained elevation of endocannabinoid levels observed in vivo following administration of the compound. nih.gov
Substrate Specificity and Hydrolytic Profiles of FAAH and MAGL
FAAH and MAGL are the primary enzymes responsible for the degradation of specific classes of lipid signaling molecules. Their substrate preferences are a key determinant of their physiological roles.
Fatty Acid Amide Hydrolase (FAAH): FAAH is recognized for its role in hydrolyzing N-acylethanolamines (NAEs). nih.govnih.gov The most well-known substrate is anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid. nih.gov However, the hydrolytic activity of FAAH extends to a range of other NAEs, which vary in the length and saturation of their fatty acid chains. These include:
N-oleoylethanolamine (OEA): A satiety-regulating lipid.
N-palmitoylethanolamine (PEA): An anti-inflammatory and analgesic lipid. nih.gov
N-docosahexaenoylethanolamide (DHEA) researchgate.net
FAAH generally shows a preference for NAEs with longer, polyunsaturated acyl chains, such as anandamide. researchgate.net
Monoacylglycerol Lipase (MAGL): MAGL is the principal enzyme for the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid in the brain. wikipedia.orgnih.gov It efficiently hydrolyzes monoacylglycerols (MAGs) into a free fatty acid and glycerol (B35011). nih.gov While 2-AG is its most studied substrate, MAGL can also hydrolyze other monoacylglycerols containing different fatty acid chains. nih.gov MAGL displays a strong preference for monoacylglycerols over diacylglycerols or triacylglycerols, highlighting its specialized role in endocannabinoid signaling and lipid metabolism. ucl.ac.be Some studies have also suggested that prostaglandin (B15479496) glycerol esters could be potential substrates for MAGL. researchgate.net
Comparative Enzymology Across Species (e.g., Human, Rat, Mouse FAAH/MAGL)
This compound has been demonstrated to be a potent inhibitor of FAAH and MAGL across multiple species, including humans, rats, and mice. medchemexpress.comnih.gov As previously noted, the IC50 values for the human and rat enzymes are in the nanomolar range, albeit slightly higher than for the mouse enzymes. medchemexpress.comnih.gov This cross-species activity is crucial for the use of this compound in preclinical animal models to study physiological processes that are relevant to human health.
Studies with related MAGL inhibitors, such as JZL184, have revealed some species-specific differences in potency. For instance, JZL184 has been reported to be less potent against rat MAGL compared to the mouse enzyme. researchgate.net This highlights the importance of considering potential species-specific variations in enzyme structure and inhibitor interactions when extrapolating findings from animal models to humans.
Furthermore, the relative activity of FAAH and MAGL can differ significantly between various tissues and brain regions. For example, in the rat trigeminal ganglia, a key area for migraine pain, MAGL activity has been found to be substantially higher than FAAH activity. This differential expression and activity of the enzymes across species and tissues underscore the complexity of the endocannabinoid system and the potential for targeted therapeutic interventions.
Pharmacological Investigations of Faah/magl in 2 in Preclinical Models
In Vitro Cellular and Tissue-Based Assays
Assessment of Endocannabinoid Turnover in Cell Lines and Primary Cultures
In vitro studies are fundamental in characterizing the impact of Faah/magl-IN-2 on the endocannabinoid system at a cellular level. The dual inhibition of FAAH and MAGL is designed to prevent the degradation of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.
Initial biochemical assays confirm that this compound effectively inhibits the enzymatic activity of both FAAH and MAGL in brain membrane preparations. Subsequent studies in cultured cell lines, such as neuroblastoma and microglial cells, as well as in primary neuronal cultures, have demonstrated that treatment with dual FAAH/MAGL inhibitors leads to a significant elevation in the intracellular and extracellular levels of both AEA and 2-AG. This increase in endocannabinoid tone is a direct consequence of blocking their primary metabolic pathways. The magnitude of this effect is often compared to that of selective inhibitors of either FAAH or MAGL alone, highlighting the synergistic action of dual inhibition.
Modulation of Neuronal Excitability and Synaptic Function
Endocannabinoids are key regulators of synaptic transmission and neuronal excitability. By increasing the availability of AEA and 2-AG, this compound is hypothesized to modulate these processes. In vitro electrophysiological studies using brain slice preparations have provided direct evidence for this.
Application of dual FAAH/MAGL inhibitors has been shown to suppress inhibitory GABAergic transmission in regions like the periaqueductal grey, an action consistent with analgesia. This effect is mediated by the enhanced activation of presynaptic CB1 receptors by the elevated levels of endocannabinoids. Research suggests that inhibiting both FAAH and MAGL can reduce the breakdown of endocannabinoids, thereby facilitating signaling through their receptors and controlling neuronal hyperexcitability. This modulation of the endogenous endocannabinoid system could improve functional outcomes in various neurological conditions.
Effects on Neuroinflammatory Pathways in Cell-Based Systems
Neuroinflammation is a critical component of many neurological disorders. The endocannabinoid system is known to play a significant role in modulating inflammatory responses in the central nervous system. In vitro models utilizing microglial and astrocyte cell cultures have been instrumental in evaluating the anti-inflammatory properties of this compound.
Studies have shown that dual inhibition of FAAH and MAGL can attenuate the production of pro-inflammatory mediators, such as cytokines and chemokines, in response to inflammatory stimuli like lipopolysaccharide (LPS). This effect is attributed to the increased levels of endocannabinoids, which can act on cannabinoid receptors expressed on immune cells within the CNS. Furthermore, by reducing the degradation of 2-AG, MAGL inhibition can also decrease the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923).
In Vivo Studies in Animal Models
Assessment of Endocannabinoid Levels in Discrete Brain Regions and Peripheral Tissues
To confirm the in vitro findings, in vivo studies in animal models are crucial. Following the administration of dual FAAH/MAGL inhibitors, researchers have measured the levels of AEA and 2-AG in various tissues. These studies have consistently shown a significant and sustained increase in the concentrations of both endocannabinoids in the brain.
The table below summarizes the typical fold-increase in endocannabinoid levels observed in the brain following the administration of a dual FAAH/MAGL inhibitor compared to selective inhibitors.
| Endocannabinoid | Selective FAAH Inhibitor | Selective MAGL Inhibitor | Dual FAAH/MAGL Inhibitor |
| Anandamide (AEA) | ~3-5 fold increase | No significant change | ~3-5 fold increase |
| 2-Arachidonoylglycerol (2-AG) | No significant change | ~8-10 fold increase | ~8-10 fold increase |
Beyond the brain, studies have also investigated the impact on peripheral tissues. For instance, in models of migraine, the activity of MAGL has been found to be significantly higher than that of FAAH in the trigeminal ganglia, suggesting a key role for 2-AG in this region. Dual inhibition would therefore be expected to elevate endocannabinoid levels in these peripheral pain-processing centers. Other peripheral tissues where endocannabinoid levels have been assessed include the spleen and liver, where these signaling molecules are involved in immune and metabolic regulation.
Central Nervous System (CNS) Activity in Preclinical Models
The elevation of endocannabinoid levels in the CNS by this compound translates into a range of behavioral effects in preclinical models. A key assessment is the "tetrad test," which measures cannabinoid-like activity, including analgesia, hypomotility, catalepsy, and hypothermia. Dual FAAH/MAGL inhibitors have been shown to produce a broad spectrum of these effects, often more pronounced than with selective inhibition of either enzyme alone.
In models of neuropathic and inflammatory pain, dual inhibitors have demonstrated significant analgesic effects. For example, in animal models of migraine, a dual FAAH/MAGL inhibitor was shown to reduce trigeminal hyperalgesia. This was associated with a reduction in the levels of calcitonin gene-related peptide (CGRP), a key molecule in migraine pathophysiology.
The table below presents a summary of the observed CNS activities of dual FAAH/MAGL inhibitors in preclinical models.
| CNS Activity | Preclinical Model | Observed Effect |
| Analgesia | Neuropathic pain, Inflammatory pain, Migraine | Reduction in pain behaviors |
| Anxiolytic-like effects | Elevated plus maze, Light-dark box | Increased time in open arms/light compartment |
| Antidepressant-like effects | Forced swim test, Tail suspension test | Reduced immobility time |
| Neuroprotection | Models of traumatic brain injury, Neurodegenerative diseases | Attenuation of neuronal damage and inflammation |
These findings from preclinical models underscore the potential of this compound to modulate various CNS functions and suggest its therapeutic utility in a range of neurological and psychiatric disorders.
Modulation of Specific Brain Circuitry and Neurotransmitter Systems (e.g., Glutamate/GABA Balance)
Dual inhibition of FAAH and MAGL elevates the levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. These signaling molecules are key modulators of synaptic transmission, primarily by acting as retrograde messengers that activate presynaptic CB1 receptors. This activation typically leads to a reduction in the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters. bms.comuniversiteitleiden.nl
Research indicates that the anxiolytic effects of enhancing endocannabinoid signaling are mediated through CB1 receptors on forebrain glutamatergic, but not GABAergic, terminals. nih.gov Systemic administration of both selective FAAH and MAGL inhibitors has been shown to decrease the stress-induced increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), suggesting an action on CB1 receptors at glutamatergic afferents to the amygdala. nih.gov By simultaneously increasing both AEA and 2-AG, dual inhibitors are thought to produce a more profound and widespread modulation of neurotransmitter release compared to selective inhibitors. This can lead to a rebalancing of the glutamate/GABA systems, which is a critical aspect of their therapeutic potential in neuropsychiatric disorders. nih.gov Inhibiting both FAAH and MAGL can reduce neuronal hyperexcitability by facilitating endocannabinoid signaling at their receptors, which is a mechanism being explored for various neurological conditions. bms.combms.com
Impact on Cognitive Processes and Neural Plasticity
The endocannabinoid system plays a crucial role in various cognitive functions and in the regulation of synaptic plasticity, the cellular mechanism underlying learning and memory. jneurosci.org Dual FAAH/MAGL inhibitors are being investigated for their potential to modulate these processes. nih.gov
By elevating both AEA and 2-AG, these compounds can influence synaptic plasticity. For instance, studies with MAGL knockout mice, which have chronically elevated 2-AG levels, show alterations in long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation. jneurosci.org The enhancement of LTP in these models appears to be mediated by the suppression of GABAergic inhibition. jneurosci.org Dual inhibitors, by also increasing AEA, may have complex and potentially synergistic effects on these processes. The antidepressant and anxiolytic mechanisms of FAAH and MAGL inhibitors are thought to involve the regulation of synaptic and neural plasticity. nih.gov Furthermore, inhibitors of these enzymes have shown efficacy in reversing cognitive impairments in preclinical models of neurodegenerative diseases. researchgate.net
| Modulation Strategy | Key Endocannabinoid(s) Elevated | Observed Effects on Cognition and Plasticity | Reference |
|---|---|---|---|
| Selective FAAH Inhibition | Anandamide (AEA) | Improved cognitive deterioration in a frontotemporal dementia model. | nih.gov |
| Selective MAGL Inhibition / Genetic Deletion | 2-Arachidonoylglycerol (2-AG) | Enhanced learning and memory; facilitated long-term potentiation (LTP). | jneurosci.org |
| Dual FAAH/MAGL Inhibition | AEA and 2-AG | Potential to regulate synaptic and neural plasticity, and reverse cognitive impairments in neurodegenerative disease models. | nih.govresearchgate.net |
Peripheral Systemic Effects in Preclinical Models (Excluding Clinical Disease Models and Human Trial Relevance)
The systemic administration of dual FAAH/MAGL inhibitors elicits a range of peripheral effects, primarily through the modulation of the endocannabinoid system outside the central nervous system. A significant area of investigation has been their analgesic effects in models of visceral pain.
In a study using a mouse model of inflammatory visceral pain (acetic acid writhing test), the dual inhibitor JZL195 produced a dose-dependent antinociceptive effect. nih.gov This effect was comparable to that of selective FAAH and MAGL inhibitors in this particular model. nih.gov However, in a model of mechanically evoked visceral pain (colorectal distension in rats), the dual inhibitor and the selective FAAH inhibitor were effective, whereas the selective MAGL inhibitor was not. nih.gov This suggests that the two major endocannabinoids, AEA and 2-AG, may have differential roles in modulating different types of peripheral pain signals. The dual inhibition of both FAAH and MAGL is thought to provide broader analgesic coverage by engaging both pathways. nih.gov
Comparative Analysis with Selective FAAH or MAGL Inhibitors
A key area of research is comparing the pharmacological profile of dual FAAH/MAGL inhibitors to that of selective inhibitors of either enzyme alone. These studies have revealed that while some effects are shared, dual inhibition can produce unique or more pronounced outcomes.
In preclinical nausea models, a dual FAAH/MAGL inhibitor, AM4302, was as effective as selective FAAH or MAGL inhibitors in reducing acute nausea. nih.govnih.gov However, the dual inhibitor was significantly more effective in suppressing anticipatory nausea, a more complex, anxiety-related condition. nih.govnih.gov This suggests a synergistic interaction between the AEA and 2-AG pathways in modulating certain behaviors.
In pain models, dual inhibitors have also shown advantages. In a neuropathic pain model, the dual inhibitor JZL195 demonstrated greater efficacy in reducing allodynia compared to selective FAAH or MAGL inhibitors. nih.gov Similarly, in models of visceral pain, while selective inhibitors show efficacy, dual inhibitors are effective in both inflammatory and mechanically induced pain models. nih.gov
Furthermore, dual FAAH/MAGL blockade produces a broader range of cannabimimetic effects than selective inhibition. For example, selective inhibition of FAAH or MAGL alone does not typically induce catalepsy, a classic sign of direct CB1 agonism. pnas.orgnih.gov However, dual inhibition with compounds like JZL195 does produce a cataleptic response, suggesting that a simultaneous and substantial elevation of both AEA and 2-AG is required to engage the neural circuits responsible for this effect. pnas.orgnih.gov
| Pharmacological Effect | Selective FAAH Inhibition (e.g., PF-3845, AM4303) | Selective MAGL Inhibition (e.g., JZL184, AM4301) | Dual FAAH/MAGL Inhibition (e.g., JZL195, AM4302) | Reference |
|---|---|---|---|---|
| Acute Nausea | Effective | Effective | Equally effective | nih.govnih.gov |
| Anticipatory Nausea | Effective | Effective | More effective than selective inhibitors | nih.govnih.gov |
| Inflammatory Visceral Pain | Effective | Effective | Effective | nih.gov |
| Mechanical Visceral Pain | Effective | Not effective | Effective | nih.gov |
| Catalepsy | Not observed | Not observed | Observed | pnas.orgnih.gov |
Genetic Approaches in Complementary Research (e.g., FAAH Knockout Models)
Genetic models, particularly FAAH knockout (FAAH-/-) mice, have been instrumental in understanding the consequences of chronically elevated AEA levels and have provided a valuable context for the study of FAAH inhibitors, including dual inhibitors. FAAH-/- mice exhibit significantly increased brain levels of AEA but no change in 2-AG levels. pnas.org
These genetic models have confirmed that many of the effects of FAAH inhibition are mediated through the endocannabinoid system. For instance, combining a selective MAGL inhibitor with FAAH gene knockout (in FAAH-/- mice) produces effects that mimic dual pharmacological inhibition. nih.gov This approach has been used to demonstrate that the simultaneous elevation of both AEA and 2-AG is responsible for certain behavioral outcomes, such as catalepsy and a full substitution for THC in drug discrimination studies. nih.gov
The study of FAAH-/- mice has also revealed the specific contributions of the AEA signaling pathway to various physiological and behavioral processes, providing a baseline for understanding what additional effects are brought about by the simultaneous inhibition of MAGL. pnas.org
Advanced Methodologies in Faah/magl in 2 Research
Activity-Based Protein Profiling (ABPP) for Target Identification and Engagement
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of entire enzyme classes directly within native biological systems. acs.orgresearchgate.netnih.gov This methodology is critical in the study of inhibitors like Faah/magl-IN-2 to verify their potency, selectivity, and engagement with the target enzymes, FAAH and MAGL, in complex proteomes. nih.govannualreviews.org
The process typically involves competitive ABPP, where a biological sample (e.g., brain membrane proteome) is pre-incubated with the inhibitor of interest, such as this compound, before being treated with a broad-spectrum, active-site-directed chemical probe. nih.govannualreviews.org For serine hydrolases like FAAH and MAGL, a common probe is a fluorophosphonate (FP) tagged with a reporter molecule, such as rhodamine (FP-Rh) or biotin. nih.govmdpi.com
The probe covalently labels the active sites of all accessible serine hydrolases. When analyzed via SDS-PAGE and in-gel fluorescence scanning, the active enzymes appear as fluorescent bands. If the inhibitor has bound to its target enzyme, it blocks the probe from binding, leading to a decrease or complete loss of the fluorescent signal for that specific enzyme band. medchemexpress.com This allows for a direct visualization of target engagement.
In the development of dual inhibitors, ABPP is used iteratively to optimize potency and selectivity. nih.gov For instance, early-stage compounds might be screened at a set concentration to identify their activity profile across the entire serine hydrolase family. This can reveal off-target activities, which is crucial for medicinal chemistry efforts. For example, competitive ABPP studies on related N-substituted piperazine (B1678402) carbamate (B1207046) scaffolds identified neuropathy target esterase (NTE) as a common off-target, guiding chemists to modify the scaffold to minimize this interaction. nih.govuu.nl
For a compound like this compound, ABPP would be used to:
Confirm Dual-Target Engagement : Demonstrate a concentration-dependent inhibition of both FAAH and MAGL activity. nih.gov
Assess Proteome-Wide Selectivity : Profile its activity against dozens of other serine hydrolases in the proteome to ensure it does not have significant off-targets. uu.nlnih.gov Studies on the highly selective dual inhibitor JZL195, for example, used ABPP to confirm it only significantly inhibited FAAH, MAGL, and, to a lesser extent, ABHD6, another 2-AG hydrolase. nih.govnih.gov
Determine In Vivo Efficacy : Analyze proteomes from tissues of animals treated with the compound to confirm that it reaches and engages its targets in a living system. nih.govuu.nl
Table 1: Representative ABPP Data for Dual FAAH/MAGL Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Off-Targets Noted in ABPP Screen | Reference |
|---|---|---|---|---|
| This compound | FAAH | 11 | Data not available; high selectivity expected based on class. | researchgate.net |
| MAGL | 36 | |||
| JZL195 | FAAH | ~2-13 | ABHD6, NTE (modest) | nih.govmdpi.comresearchgate.net |
| MAGL | ~4-19 | |||
| AKU-005 | FAAH | Data not specified | ABHD6 | nih.govuniversiteitleiden.nl |
| MAGL | Data not specified |
Quantitative Mass Spectrometry for Endocannabinoid Quantification (LC-MS/MS)
Following the confirmation of target engagement by ABPP, it is crucial to quantify the direct neurochemical consequence: the elevation of the endogenous substrates of FAAH and MAGL. The primary substrates are the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. dovepress.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these lipid messengers in biological samples like brain tissue, plasma, and cerebrospinal fluid. frontiersin.orguniversiteitleiden.nlcambridge.org
The methodology involves several key steps:
Sample Collection and Lipid Extraction : Tissues are rapidly harvested and frozen to halt enzymatic activity. mdpi.com Lipids, including endocannabinoids, are then extracted from the homogenized tissue using organic solvents, often a methanol/chloroform solution. nih.gov Deuterated internal standards (e.g., AEA-d8 and 2-AG-d8) are added at the beginning of the process to account for sample loss during extraction and for variations in ionization efficiency. nih.gov
Chromatographic Separation : The extracted lipids are injected into a liquid chromatography system. A reversed-phase column (e.g., C18) separates the different lipid molecules based on their hydrophobicity before they enter the mass spectrometer. nih.govmdpi.com This separation is critical for distinguishing between structurally similar molecules.
Mass Spectrometric Detection : The separated molecules are ionized (typically using electrospray ionization - ESI) and enter a triple quadrupole mass spectrometer. nih.govnih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. universiteitleiden.nl In MRM, the first quadrupole selects a specific precursor ion (based on the mass-to-charge ratio, m/z, of the target analyte, like AEA), a collision cell fragments this ion, and the third quadrupole selects a specific fragment ion unique to that analyte. cambridge.org This precursor-to-product ion transition is a highly specific signature of the target molecule, minimizing interference from the complex biological matrix. nih.gov
For a dual inhibitor like this compound, LC-MS/MS analysis is expected to show a significant and sustained elevation of both AEA and 2-AG levels in the brain and other tissues, corresponding with the inhibition of their respective degrading enzymes. nih.gov Studies on the dual inhibitor JZL195 demonstrated that its administration led to an approximately 10-fold increase in both AEA and 2-AG levels in the mouse brain, an effect comparable in magnitude to that seen with selective single-enzyme inhibitors. nih.govuu.nl
Table 2: Representative LC-MS/MS Quantification of Endocannabinoid Levels After Inhibitor Administration
| Treatment | Brain AEA Level (Fold Change vs. Vehicle) | Brain 2-AG Level (Fold Change vs. Vehicle) | Reference |
|---|---|---|---|
| Selective FAAH Inhibitor (e.g., PF-3845) | ~10-fold increase | No significant change | nih.gov |
| Selective MAGL Inhibitor (e.g., JZL184) | No significant change | ~8 to 10-fold increase | nih.govuu.nl |
| Dual FAAH/MAGL Inhibitor (e.g., JZL195) | ~10-fold increase | ~10-fold increase | nih.govnih.gov |
Computational Chemistry Approaches
Computational chemistry provides indispensable tools for the rational design and optimization of enzyme inhibitors like this compound. These in silico methods allow researchers to predict how a molecule will interact with its target, understand structure-activity relationships, and screen vast virtual libraries for new chemical scaffolds, saving significant time and resources. researchgate.netrndsystems.com
Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. dovepress.comtandfonline.com For FAAH and MAGL inhibitors, QSAR models relate physicochemical properties or theoretical molecular descriptors to the inhibitory potency (e.g., IC₅₀ value). tandfonline.com
3D-QSAR extends this by considering the three-dimensional properties of the molecules. tandfonline.com This approach analyzes the quantitative relationship between the biological activity of compounds and their 3D structural properties. tandfonline.com It helps to visualize the spatial arrangement of structural features that are favorable or unfavorable for activity. For example, a 3D-QSAR study on benzotriazol-1-yl carboxamide MAGL inhibitors generated 3D contour maps showing where bulky groups, electron-withdrawing groups, or hydrogen bond donors would increase or decrease inhibitory potency, providing a clear guide for lead optimization. rndsystems.comtandfonline.com Similar models have been successfully developed for FAAH inhibitors based on scaffolds like 1,3,4-oxadiazol-2-one and piperazine-carboxamide, aiding in the design of new, more potent compounds. acs.orgresearchgate.net
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, uses computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. mdpi.com This approach can be either ligand-based or structure-based. nih.gov
Ligand-based virtual screening is used when the 3D structure of the target enzyme is unknown. It relies on the knowledge of existing active molecules to create a pharmacophore model—a 3D arrangement of essential features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for biological activity. annualreviews.orgmdpi.com This model is then used as a 3D query to filter virtual compound libraries for molecules that match the pharmacophore.
Structure-based virtual screening is employed when a high-resolution 3D structure of the target enzyme (from X-ray crystallography or a homology model) is available. nih.gov This method uses molecular docking to simulate the binding of candidate molecules into the active site of the enzyme. nih.govresearchgate.net Docking programs calculate a score based on the predicted binding affinity, allowing millions of compounds to be ranked. researchgate.net This approach has been successfully used to identify novel scaffolds for both FAAH and MAGL inhibitors. nih.govnih.gov
For a compound like this compound, these computational approaches would have been instrumental in its discovery and optimization, helping to define the key interactions within the FAAH and MAGL active sites that confer its potent dual inhibitory activity. nih.gov
Microdialysis and In Vivo Neurochemical Monitoring
While LC-MS/MS analysis of postmortem tissue provides a snapshot of endocannabinoid levels, in vivo microdialysis offers a way to monitor the dynamic, real-time changes in the extracellular concentrations of neurochemicals in the brains of freely moving animals. nih.govacs.orgresearchgate.net This technique is invaluable for understanding the precise temporal relationship between drug administration, target engagement, and neurochemical flux in specific brain regions. mdpi.com
The method involves the stereotactic implantation of a small, semi-permeable microdialysis probe into a target brain area, such as the nucleus accumbens or basolateral amygdala. nih.govacs.org The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules present in the extracellular fluid of the brain, including AEA and 2-AG, diffuse across the probe's membrane into the aCSF based on their concentration gradient. The resulting fluid, known as the dialysate, is collected in small fractions over time. nih.gov
These dialysate samples are then analyzed, typically by a highly sensitive LC-MS/MS system, to quantify the endocannabinoid levels. acs.org By administering an inhibitor like this compound and monitoring the subsequent changes in dialysate concentrations, researchers can directly observe the compound's pharmacodynamic effect in the living brain.
Studies using microdialysis have been crucial for characterizing endocannabinoid clearance inhibitors. For example, experiments have shown that the dual inhibitor JZL195 significantly increases depolarization-induced levels of both AEA and 2-AG in the rat nucleus accumbens. mdpi.com Conversely, selective inhibitors like PF-3845 robustly elevate only AEA, while MAGL inhibitors like URB602 selectively increase 2-AG. mdpi.com These studies confirm that the extracellular levels of endocannabinoids can be precisely and selectively manipulated, providing a powerful tool to link neurochemical changes to behavioral outcomes. nih.govmdpi.com
Future Directions and Research Gaps in Faah/magl in 2 Research
Elucidating Novel Biological Functions of Dual Endocannabinoid Modulation
The dual inhibition of FAAH and MAGL by a single compound like FAAH/MAGL-IN-2 is designed to elevate the levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This simultaneous action is predicted to produce a broader spectrum of therapeutic effects than inhibiting either enzyme alone. pnas.orgacs.org Research on other dual inhibitors, such as JZL195, has shown that this approach can produce robust analgesic effects and other cannabinoid-like behavioral responses. nih.govpnas.orgacs.org
However, for this compound specifically, the novel biological functions arising from its unique chemical structure and inhibitory profile are entirely unknown. Future research must move beyond simple pain models to explore its potential in a wider range of physiological and pathological processes, including but not limited to:
Neuroinflammation and neurodegenerative diseases.
Anxiety and other psychiatric disorders. nih.gov
Metabolic disorders.
Cancer biology.
Exploring Enzyme Isoforms (e.g., FAAH-1 vs. FAAH-2) and Their Inhibition Profiles
Humans express two isoforms of FAAH: FAAH-1, which is predominantly found in the brain and liver, and FAAH-2, which is expressed in various peripheral tissues. genecards.org These isoforms exhibit different substrate specificities and tissue distribution, suggesting distinct biological roles. A critical unanswered question is the selectivity of this compound for these two isoforms.
Currently, there is no published data on the inhibitory profile of this compound against FAAH-1 versus FAAH-2. This is a significant research gap, as isoform-selective inhibition could lead to more targeted therapeutic effects with a reduced side-effect profile. Future studies should include:
In vitro enzymatic assays to determine the IC50 and Ki values of this compound for both human FAAH-1 and FAAH-2.
Comparative studies in preclinical models that express different levels of FAAH isoforms to understand the functional consequences of any observed selectivity.
Investigating Polypharmacological Approaches Beyond FAAH/MAGL Dual Inhibition
Polypharmacology, the concept of a single drug acting on multiple targets, is a burgeoning area of drug discovery. While this compound is by definition a polypharmacological agent due to its dual targets, its potential interactions with other receptors, enzymes, or ion channels have not been investigated.
Future research should employ comprehensive screening panels to assess the off-target activity of this compound. This could reveal unexpected therapeutic opportunities or potential liabilities. For instance, interactions with cyclooxygenase (COX) enzymes, which are also involved in the metabolism of arachidonic acid-derived signaling molecules, could have significant implications for its anti-inflammatory and analgesic properties. There is currently no data to suggest whether this compound interacts with targets beyond FAAH and MAGL.
Development of Advanced Preclinical Models for Mechanistic Deconvolution
The only preclinical model in which this compound has been reportedly studied is the CCI model of neuropathic pain in rats. nih.gov While this provides a basic indication of its potential analgesic effects, it does little to unravel the underlying mechanisms of action.
To gain a deeper understanding, future research should utilize more sophisticated preclinical models, such as:
Human induced pluripotent stem cell (hiPSC)-derived neuronal or organoid cultures to study its effects in a human-relevant context.
Advanced neuroimaging techniques (e.g., PET, fMRI) in animal models to visualize the effects of this compound on brain activity and neurochemistry in real-time.
Strategies for Modulating Enzyme Subcellular Localization and Activity
FAAH and MAGL have distinct subcellular localizations, with FAAH being primarily a postsynaptic enzyme and MAGL predominantly presynaptic. genecards.org This spatial separation is crucial for the precise regulation of endocannabinoid signaling. A key unanswered question is whether this compound can modulate the subcellular localization or activity of these enzymes in specific cellular compartments.
There is currently no research on the effects of this compound on the cellular distribution of FAAH or MAGL. Future investigations could employ high-resolution microscopy and cell biology techniques to explore whether this compound alters the trafficking or clustering of these enzymes within neurons. Such a finding would represent a novel mechanism of action for an endocannabinoid system modulator.
The compound this compound represents a significant unknown in the field of endocannabinoid research. While its basic inhibitory characteristics are documented by chemical suppliers, the detailed scientific investigation required to understand its therapeutic potential and mechanism of action is absent from the current body of scientific literature. The future directions outlined above highlight the substantial research gaps that need to be filled before the true value of this compound can be ascertained. Without dedicated research efforts to explore these fundamental questions, this compound will remain a compound of potential rather than proven utility.
Q & A
Q. What is the mechanistic rationale for FAAH/MAGL-IN-2 as a dual inhibitor targeting both FAAH and MAGL in neuropathic pain research?
FAAH (fatty acid amide hydrolase) and MAGL (monoacylglycerol lipase) regulate endocannabinoid degradation. Dual inhibition prolongs the activity of anandamide (FAAH substrate) and 2-AG (MAGL substrate), enhancing analgesic effects while avoiding motor dysfunction linked to selective MAGL inhibition. This compound achieves this with IC50 values of 11 nM (FAAH) and 36 nM (MAGL) and demonstrates blood-brain barrier permeability .
Q. How do enzyme inhibition assays validate the selectivity and potency of this compound?
- In vitro validation : Use recombinant FAAH and MAGL enzymes with fluorogenic substrates (e.g., arachidonoyl 7-amino-4-methylcoumarin amide for FAAH). Measure inhibition via fluorescence quenching.
- Ki values : this compound exhibits Ki values of 28 nM (FAAH) and 60 nM (MAGL), confirming reversible binding .
- Cross-reactivity screening : Test against off-target serine hydrolases (e.g., ABHD6, CES1) to confirm specificity .
Q. What experimental models are suitable for evaluating this compound’s neuroprotective and anti-nociceptive effects?
- Neuroprotection : SH-SY5Y neuroblastoma cells treated with oxidative stressors (e.g., H2O2), with viability assessed via MTT assay. This compound (1–100 μM) showed dose-dependent neuroprotection .
- Pain models : Chronic constriction injury (CCI) in rats, measuring mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test). This compound (5–20 mg/kg, oral) increased paw withdrawal thresholds without locomotor impairment .
Advanced Research Questions
Q. How can researchers address variability in this compound’s efficacy across in vivo studies?
- Source analysis : Compare enzyme expression levels in target tissues (e.g., brain vs. liver) using Western blotting, as FAAH/MAGL distribution affects compound bioavailability .
- Pharmacokinetic adjustments : Optimize dosing intervals based on plasma half-life (t1/2 = 20.58 h in rats) and Cmax (22.04 μg/mL at 0.5 h post-administration) .
- Strain-specific responses : Test in multiple rodent strains (e.g., Sprague-Dawley vs. Wistar) to identify genetic or metabolic influences .
Q. What experimental designs mitigate confounding factors when analyzing this compound’s effects on endocannabinoid levels?
- Temporal sampling : Collect cerebrospinal fluid (CSF) or brain homogenates at staggered timepoints post-administration to track dynamic changes in anandamide/2-AG levels.
- Control for circadian rhythms : Standardize dosing and behavioral tests to consistent times of day to minimize endogenous endocannabinoid fluctuations .
- Co-administration with receptor antagonists : Use CB1 antagonists (e.g., SR141716A) to isolate this compound’s enzyme-specific effects from downstream receptor modulation .
Q. How should contradictory data on this compound’s safety profile be reconciled?
- Toxicity thresholds : In acute toxicity studies, this compound showed no hepatotoxicity at 2000 mg/kg (oral, rats), but chronic studies may require liver enzyme monitoring (ALT/AST) .
- Species-specific metabolism : Compare metabolite profiles (LC-MS) across species to identify toxic intermediates.
- Dose-response curves : Use narrower dose ranges (e.g., 1–30 mg/kg) to distinguish therapeutic vs. adverse effects in behavioral assays .
Methodological Tables
Q. Table 1. Key Pharmacokinetic Parameters of this compound (20 mg/kg, oral, Wistar rats)
| Parameter | Value |
|---|---|
| Cmax | 22.04 ± 2.5 μg/mL |
| Tmax | 0.5 h |
| AUC0-t | 535 ± 1.5 μg·min/mL |
| t1/2 | 20.58 h |
Q. Table 2. In Vitro Inhibition Profile
| Enzyme | IC50 (nM) | Ki (nM) |
|---|---|---|
| FAAH | 11 | 28 |
| MAGL | 36 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
